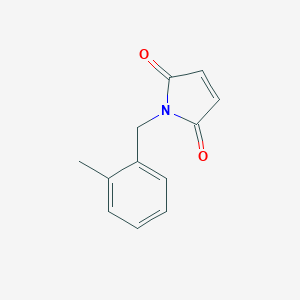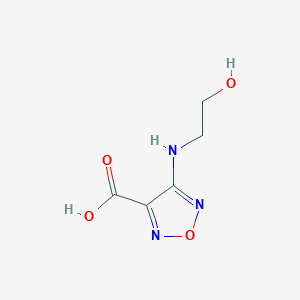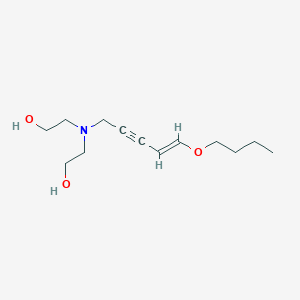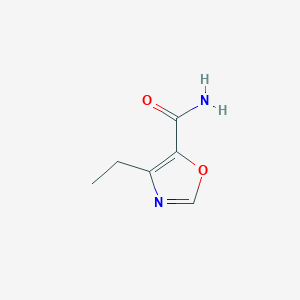
4-Ethyloxazole-5-carboxamide
Descripción general
Descripción
Oxazoles are a class of organic compounds that contain a five-membered ring with an oxygen atom and a nitrogen atom. They are important heterocyclic compounds that are found in many natural products and drugs .
Synthesis Analysis
The synthesis of oxazole derivatives often involves the cyclodehydration of certain amides or the condensation of nitriles . A specific synthesis method for “4-Ethyloxazole-5-carboxamide” was not found in the available literature.Molecular Structure Analysis
The molecular structure of oxazoles typically consists of a five-membered ring with an oxygen atom at position 1 and a nitrogen atom at position 3 . The exact molecular structure of “4-Ethyloxazole-5-carboxamide” would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
Oxazoles can undergo a variety of chemical reactions, including nucleophilic substitution and electrophilic substitution . The specific reactions that “4-Ethyloxazole-5-carboxamide” can undergo would depend on its exact structure and the conditions of the reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include factors such as its melting point, boiling point, solubility, and reactivity . These properties are typically determined through experimental methods. Information on the specific properties of “4-Ethyloxazole-5-carboxamide” was not found in the available literature.Aplicaciones Científicas De Investigación
1. Synthesis and Chemical Properties
- Preparation Techniques : The preparation of oxazole-4-carboxamides, including variants like 4-Ethyloxazole-5-carboxamide, can be optimized using high-speed microwave-assisted procedures. This process is effective for a variety of substituted oxazoles and yields products with high purity (Nolt et al., 2006).
2. Antimicrobial Applications
- Antimicrobial Properties : Novel carboxamide compounds, such as those structurally related to 4-Ethyloxazole-5-carboxamide, have shown promising antimicrobial activities against various pathogens, including bacterial and fungal strains (Pokhodylo et al., 2021).
3. Antidepressant Potential
- Antidepressant Effects : Structurally similar compounds to 4-Ethyloxazole-5-carboxamide have been designed as 5-HT3 receptor antagonists and evaluated for their antidepressant-like activities, indicating a potential application in mental health treatments (Mahesh et al., 2011).
4. Energetic Material Development
- Energetic Compounds : 4-Ethyloxazole-5-carboxamide related compounds have been synthesized and characterized for their potential as energetic materials, demonstrating significant thermal stability and safety parameters (Qin et al., 2016).
5. Antiviral Research
- Antiviral Activity : Thiazole C-nucleosides structurally related to 4-Ethyloxazole-5-carboxamide have been synthesized and evaluated for their in vitro activity against various viruses, including herpes and measles virus, suggesting potential in antiviral drug development (Revankar et al., 1981).
6. Inhibitory Effects on Enzymes and Cells
- Selective Inhibition : Compounds based on 5-Aminopyrazole-4-carboxamide, a structurally related compound, have been used to create selective inhibitors of calcium-dependent protein kinase-1, showing potential in inhibiting cell proliferation in certain parasites (Zhang et al., 2014).
7. Anti-inflammatory and Antioxidant Activities
- Medical Applications : Certain benzoxazole-5-carboxamide derivatives, related to 4-Ethyloxazole-5-carboxamide, have been synthesized and evaluated for their anti-inflammatory and antioxidant activities, indicating potential therapeutic applications (Paralapalli et al., 2014).
8. Biological Activity in Agriculture
- Fungicidal and Insecticidal Activity : Novel thiazole-5-carboxamide derivatives have been designed and evaluated for their biological activity, including fungicidal and insecticidal effects, suggesting applications in agricultural pest control (Liu et al., 2004).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. This can vary widely depending on the specific compound and its intended use . Without specific information on “4-Ethyloxazole-5-carboxamide”, it’s difficult to provide an accurate mechanism of action.
Safety and Hazards
Direcciones Futuras
The future directions for research on a compound depend on its potential applications and the current state of knowledge about its properties and effects. For oxazole derivatives, potential areas of interest could include further exploration of their biological activities and the development of new synthesis methods .
Propiedades
IUPAC Name |
4-ethyl-1,3-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-4-5(6(7)9)10-3-8-4/h3H,2H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCNBVJHULYQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyloxazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



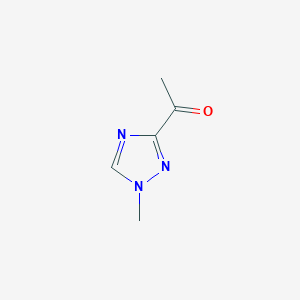
![Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B115322.png)
![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B115323.png)
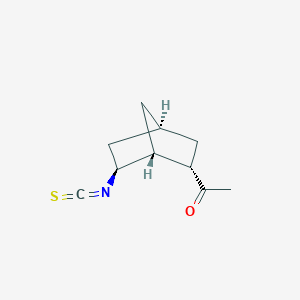
acetate](/img/structure/B115330.png)


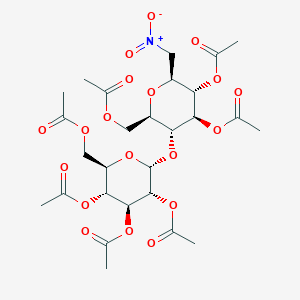
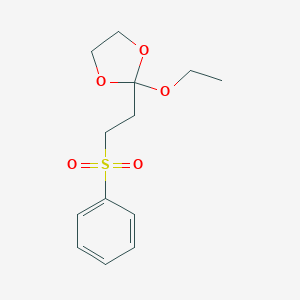
![4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid](/img/structure/B115339.png)
